molecular formula C17H13FN2OS2 B15012377 (5E)-5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15012377
M. Wt: 344.4 g/mol
InChI Key: PABFJWBDDSNTST-XNTDXEJSSA-N
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Description

(5E)-3-{[(2-FLUOROPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylmethylidene group, and a fluorophenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(2-FLUOROPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Phenylmethylidene Group: The phenylmethylidene group is introduced through a condensation reaction with benzaldehyde in the presence of a base.

    Attachment of the Fluorophenylamino Group: The final step involves the nucleophilic substitution reaction of the thiazolidinone derivative with 2-fluoroaniline under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The fluorophenylamino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-3-{[(2-FLUOROPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-{[(2-FLUOROPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different overall structure.

    3-Chloro-4-fluorophenylboronic acid: Contains a fluorophenyl group but differs in its boronic acid functionality.

    2-Thiophenemethylamine: Shares the thiazolidinone ring but has a different substituent pattern.

Uniqueness

(5E)-3-{[(2-FLUOROPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, a phenylmethylidene group, and a fluorophenylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H13FN2OS2

Molecular Weight

344.4 g/mol

IUPAC Name

(5E)-5-benzylidene-3-[(2-fluoroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13FN2OS2/c18-13-8-4-5-9-14(13)19-11-20-16(21)15(23-17(20)22)10-12-6-2-1-3-7-12/h1-10,19H,11H2/b15-10+

InChI Key

PABFJWBDDSNTST-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3F

Origin of Product

United States

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